Alpha-cyano-3,4-dimethoxycinnamic acid

Descripción general

Descripción

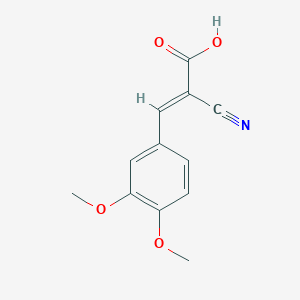

Alpha-cyano-3,4-dimethoxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a cyano group and two methoxy groups on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Alpha-cyano-3,4-dimethoxycinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Alpha-cyano-3,4-dimethoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Anticancer Activity

ACDMCA has been investigated for its anticancer properties. Research indicates that cinnamic acid derivatives, including ACDMCA, exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that ACDMCA induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases .

Case Study :

- ACDMCA was tested on human breast adenocarcinoma cell lines, showing a significant reduction in cell viability compared to untreated controls. The compound's efficacy was attributed to its ability to inhibit key signaling pathways involved in tumor growth.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Cinnamic acid derivatives are known for their activity against drug-resistant bacteria and fungi. ACDMCA was evaluated for its antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Case Study :

- In vitro studies revealed that ACDMCA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

ACDMCA is utilized as a matrix material in MALDI mass spectrometry, facilitating the analysis of biomolecules such as peptides and nucleotides. Its chemical structure allows for efficient ionization of analytes, improving detection sensitivity .

Data Table: Performance Comparison of MALDI Matrices

| Matrix Compound | Sensitivity | Resolution | Application Area |

|---|---|---|---|

| Alpha-Cyano-3,4-Dimethoxycinnamic Acid | High | Moderate | Peptide Analysis |

| Alpha-Cyano-4-hydroxycinnamic Acid | Moderate | High | Protein Analysis |

| Sinapic Acid | Low | High | Lipid Analysis |

Drug Formulation Development

ACDMCA has been explored in drug formulation due to its bioactive properties and ability to enhance the solubility of poorly soluble drugs. The incorporation of ACDMCA into formulations may improve therapeutic efficacy and bioavailability .

Case Study :

- Researchers developed a novel formulation combining ACDMCA with an anticancer drug, resulting in a synergistic effect that enhanced the overall therapeutic outcome in preclinical models.

Mecanismo De Acción

The mechanism of action of alpha-cyano-3,4-dimethoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may induce oxidative stress or modulate gene expression, leading to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Ferulic Acid: Another cinnamic acid derivative with antioxidant properties.

Caffeic Acid: Known for its anti-inflammatory and anticancer activities.

Sinapic Acid: Exhibits neuroprotective and anti-inflammatory effects.

Uniqueness

Alpha-cyano-3,4-dimethoxycinnamic acid is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical and biological properties.

Actividad Biológica

Alpha-cyano-3,4-dimethoxycinnamic acid (α-Cyano-DMCA) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, antidiabetic, hepatoprotective, neuroprotective, and anticancer effects. The findings are supported by various studies and case analyses, highlighting the compound's therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₁₂H₁₁NO₄

- Molecular Weight : 233.22 g/mol

This compound features two methoxy groups at the 3 and 4 positions of the cinnamic acid structure, which significantly influence its biological activity.

Antioxidant Activity

Alpha-cyano-DMCA exhibits strong antioxidant properties. In vitro studies have shown that it can reduce oxidative stress markers in various cell lines. For instance, it has been reported to decrease the expression levels of superoxide dismutase and catalase while upregulating antioxidant defenses in liver cells exposed to ethanol-induced toxicity .

Anti-inflammatory Properties

The compound demonstrates notable anti-inflammatory effects. Research indicates that α-Cyano-DMCA can inhibit pro-inflammatory cytokines and pathways associated with inflammation, contributing to its hepatoprotective effects .

Antidiabetic Effects

In studies focusing on antidiabetic properties, α-Cyano-DMCA has been shown to stimulate insulin secretion and improve pancreatic β-cell function. It also delays carbohydrate digestion and glucose absorption, which may help manage blood sugar levels effectively .

Hepatoprotective Effects

Research on rat models indicates that α-Cyano-DMCA provides significant protection against liver damage induced by carbon tetrachloride (CCl₄). The compound enhances liver enzyme activities and improves oxidative stress balance, demonstrating its potential as a hepatoprotective agent .

Neuroprotective Effects

In neuroprotective studies, α-Cyano-DMCA has been shown to enhance cell viability in neuroblastoma cell lines (SH-SY5Y) and reduce oligomer formation of prion proteins. This suggests a promising role in preventing neurodegenerative diseases like Alzheimer’s .

Anticancer Activity

The anticancer potential of α-Cyano-DMCA has been explored in various cancer cell lines. It has demonstrated anti-proliferative effects against several types of cancer cells, including breast (MCF-7) and lung (A549) cancer cells. Mechanistic studies reveal that it induces apoptosis via the Akt/Bad pathway and inhibits cell migration in a concentration-dependent manner .

Summary of Biological Activities

Case Studies

- Hepatoprotective Study : A study conducted on rats demonstrated that α-Cyano-DMCA significantly reduced liver enzyme levels (ALT, AST) following CCl₄ administration, indicating effective hepatoprotection even at lower doses compared to traditional treatments like silybin .

- Neuroprotective Study : In a study involving SH-SY5Y neuroblastoma cells, treatment with α-Cyano-DMCA resulted in a 30-40% increase in cell viability under oxidative stress conditions compared to untreated controls .

- Anticancer Study : A series of experiments on A549 lung cancer cells showed that α-Cyano-DMCA could induce G0/G1 phase arrest and promote apoptosis through the inhibition of the Akt signaling pathway, showcasing its potential as an anticancer agent .

Propiedades

IUPAC Name |

(E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15)/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMACYVMZKYRYSL-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019363 | |

| Record name | (E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37630-52-7 | |

| Record name | (2E)-2-Cyano-3-(3,4-dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37630-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-cyano-3-(3,4-dimethoxyphenyl)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.